4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate
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Overview
Description
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate is a chemical compound with the molecular formula C19H15NO2S It is known for its unique structure, which includes a thiophene ring, an imine group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate typically involves the condensation of 4-formylphenyl 4-methylbenzoate with thiophen-2-ylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate is not fully understood. it is believed to interact with various molecular targets through its imine and thiophene groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl benzoate
- 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-chlorobenzoate
- 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-nitrobenzoate
Uniqueness
4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate ester, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
[4-[(E)-thiophen-2-yliminomethyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-14-4-8-16(9-5-14)19(21)22-17-10-6-15(7-11-17)13-20-18-3-2-12-23-18/h2-13H,1H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLHTQWNGNLRN-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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